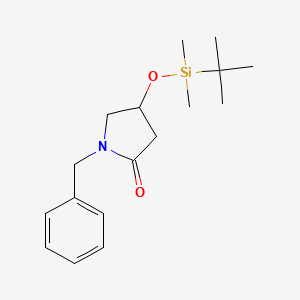
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a benzyl group attached to the nitrogen atom and a tert-butyldimethylsilyl (TBDMS) group attached to the oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group: The hydroxyl group of the precursor compound is protected by reacting with TBDMS-Cl in the presence of a base.
Formation of Pyrrolidinone Ring: The protected intermediate undergoes cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the silyl-protected hydroxyl group can undergo deprotection to reveal reactive hydroxyl functionalities. These interactions can modulate various biochemical pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)butan-1-amine: Similar in structure but with an amine group instead of a pyrrolidinone ring.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Contains a benzaldehyde group instead of a pyrrolidinone ring.
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-ylmethanol: Similar structure with a methanol group instead of a ketone.
Uniqueness
1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is unique due to its combination of a benzyl group and a silyl-protected hydroxyl group attached to a pyrrolidinone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C17H27NO2Si |
|---|---|
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
InChI |
InChI=1S/C17H27NO2Si/c1-17(2,3)21(4,5)20-15-11-16(19)18(13-15)12-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
Clave InChI |
ZLQGDSWLBGJDAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(=O)N(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


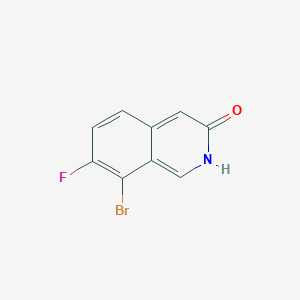
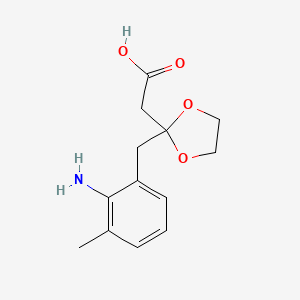
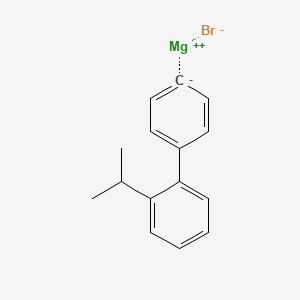
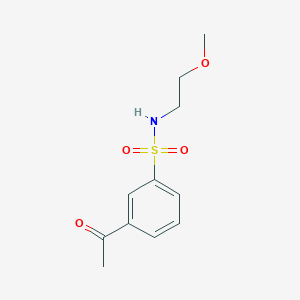
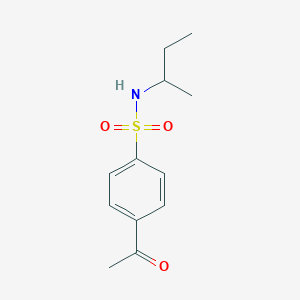
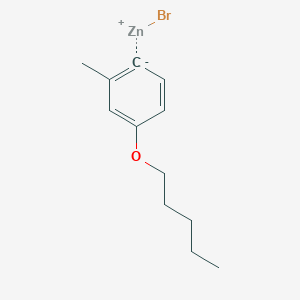
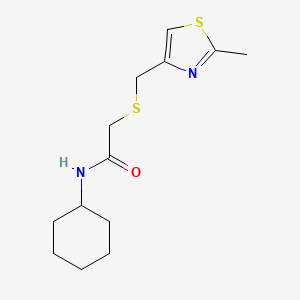
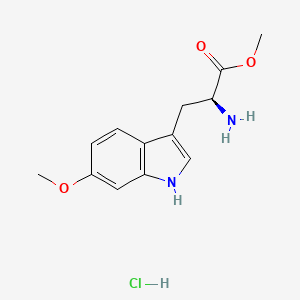
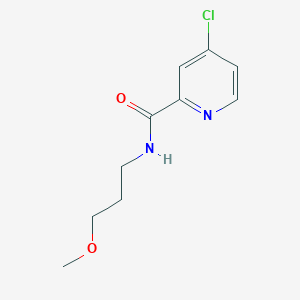
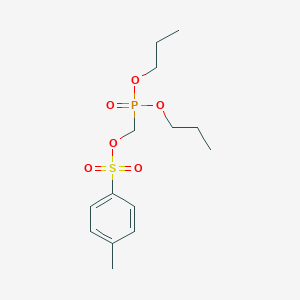
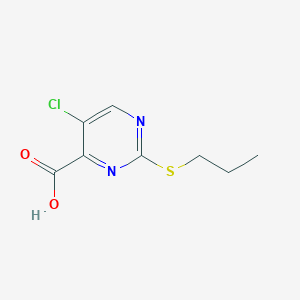
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
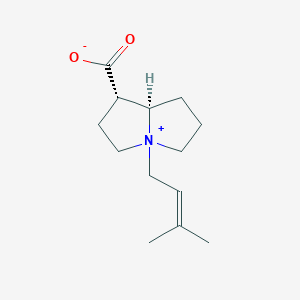
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
